5-Chloroimidazo[1,2-a]pyrimidine 5-Chloroimidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 944896-82-6
VCID: VC3181393
InChI: InChI=1S/C6H4ClN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H
SMILES: C1=CN2C(=CC=NC2=N1)Cl
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol

5-Chloroimidazo[1,2-a]pyrimidine

CAS No.: 944896-82-6

Cat. No.: VC3181393

Molecular Formula: C6H4ClN3

Molecular Weight: 153.57 g/mol

* For research use only. Not for human or veterinary use.

5-Chloroimidazo[1,2-a]pyrimidine - 944896-82-6

Specification

CAS No. 944896-82-6
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
IUPAC Name 5-chloroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C6H4ClN3/c7-5-1-2-8-6-9-3-4-10(5)6/h1-4H
Standard InChI Key XYHBQBIMEMOMTJ-UHFFFAOYSA-N
SMILES C1=CN2C(=CC=NC2=N1)Cl
Canonical SMILES C1=CN2C(=CC=NC2=N1)Cl

Introduction

Chemical Structure and Properties

5-Chloroimidazo[1,2-a]pyrimidine belongs to the class of fused heterocyclic compounds containing both imidazole and pyrimidine rings. The compound features a chlorine atom at position 5 of the imidazo[1,2-a]pyrimidine scaffold. This bicyclic heterocycle combines the chemical properties of both constituent rings, creating a versatile structure for further functionalization. The compound's reactivity is largely influenced by the electron-withdrawing properties of the chlorine atom, which activates the molecule for nucleophilic substitution reactions.

The structural characteristics of 5-Chloroimidazo[1,2-a]pyrimidine make it particularly valuable in medicinal chemistry applications. Its molecular architecture allows for selective modifications that can enhance binding affinity and specificity when incorporated into larger bioactive molecules. The fused ring system provides a rigid scaffold that can be exploited to develop compounds with specific spatial arrangements of functional groups.

Synthesis Methodology

The synthesis of 5-Chloroimidazo[1,2-a]pyrimidine involves a multi-step process that has been documented in chemical literature. One established method begins with 2-aminoimidazole sulfate as a starting material.

Detailed Synthesis Procedure

A standard synthesis protocol, as described in the literature, proceeds as follows:

2-Aminoimidazole sulfate (0.264 g, 1.0 mmol) is combined with ethyl 3,3-dimethoxypropionate (0.296 g, 2.0 mmol) in a round-bottom flask. Piperidine (5 μL) and ethanol (5 mL) are added to this mixture, which is then heated to reflux overnight. After cooling to room temperature, p-toluenesulfonic acid monohydrate (15 mg) is added, and the reaction mixture is refluxed for an additional 6 hours. The mixture is again brought to room temperature, and freshly powdered potassium carbonate (0.415 g, 3.0 mmol) is added before refluxing overnight .

Following concentration to dryness, the residue undergoes several treatment steps. It is first triturated with chloroform (10 mL) and concentrated again. The resulting material is then treated with phosphorus oxychloride (2.0 mL, 21.5 mmol) and heated to 90°C for 1.5 hours, followed by further heating to 115°C for 1 hour. After cooling to room temperature, the reaction mixture is concentrated and dissolved in dichloromethane. This solution is washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated. The final purification is achieved via silica gel chromatography using ethyl acetate as the eluent .

Reaction Conditions and Yield

The synthesis of 5-Chloroimidazo[1,2-a]pyrimidine requires careful control of reaction conditions to achieve optimal yields. The following table summarizes the key reaction parameters:

ParameterCondition
Initial Reaction TemperatureReflux (ethanol)
Acid Catalysisp-Toluenesulfonic acid monohydrate
Base TreatmentK₂CO₃ (3.0 mmol)
Chlorinating AgentPOCl₃
Chlorination Temperature90°C (1.5 h), then 115°C (1 h)
Purification MethodSilica gel chromatography
EluentEthyl acetate

The spectroscopic data for the synthesized compound is consistent with the expected structure. ¹H NMR analysis (400 MHz, CDCl₃ with 5% CD₃OD) shows characteristic signals at δ 8.44 (dd, J = 6.8, 0.8, 1H), 7.70 (d, J = 0.8, 1H), 7.57 (bs, 1H), and 6.92 (dd, J = 6.8, 0.8, 1H) .

Applications in Drug Discovery

5-Chloroimidazo[1,2-a]pyrimidine has gained prominence as a valuable synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural characteristics make it an ideal starting point for creating compounds with specific biological activities.

Role in PI5P4Kγ Inhibitor Development

Recent research has highlighted the significance of 5-Chloroimidazo[1,2-a]pyrimidine in the synthesis of phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) inhibitors. In a notable study, this compound was utilized as a key reagent in the synthesis of potent and selective PI5P4Kγ inhibitors .

The synthetic route involved the reaction of 5-Chloroimidazo[1,2-a]pyrimidine (45 mg, 0.29 mmol) with 4-(methylsulfonyl)aniline hydrochloride (67 mg, 0.32 mmol) to create advanced intermediates for further derivatization. These reactions ultimately led to the development of thienylpyrimidine-based compounds with significant inhibitory activity against PI5P4Kγ .

Therapeutic Implications

The PI5P4K family of kinases plays a central role in regulating cell signaling pathways and has been implicated in various disease states, including cancer, neurodegeneration, and immunological disorders. The development of selective inhibitors for these kinases, particularly the γ isoform, has been hampered by the limited availability of high-quality, selective tool molecules .

The synthetic intermediates developed from 5-Chloroimidazo[1,2-a]pyrimidine have contributed to the creation of compounds with the following properties:

  • Low nanomolar potency against PI5P4Kγ

  • Excellent selectivity versus other kinases, including other PI5P4K isoforms

  • Good target engagement in cells

  • Favorable pharmacokinetic parameters, including long in vivo half-lives (>2 hours)

  • Good brain penetration in mice, making them suitable for studying neurological conditions

These properties make the resulting compounds valuable tools for further exploration of PI5P4K biology and potential therapeutic development.

Structure-Activity Relationships

The reactivity of 5-Chloroimidazo[1,2-a]pyrimidine in nucleophilic substitution reactions has been exploited to create diverse chemical libraries with varying biological activities. Through systematic modification of reaction partners and conditions, researchers have established important structure-activity relationships (SARs) for derivatives containing this core structure.

Key Derivatives and Their Activities

In the development of PI5P4Kγ inhibitors, several key compounds derived from 5-Chloroimidazo[1,2-a]pyrimidine showed promising inhibitory activities. The following table summarizes some of the notable derivatives and their biological activities:

Compound IdentifierStructure ModificationPI5P4Kγ+ pIC₅₀PI5P4Kα pIC₅₀Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
1Thienylpyrimidine core>5Not measurable0.463.9
7Lactam modification7.4-HighHigh
156-Methyl thienylpyrimidineEnhanced activity-HighHigh

The most promising compounds exhibited submicromolar inhibition of PI5P4Kγ+ with high ligand efficiency and lipophilic ligand efficiency values. Notably, the thienylpyrimidine series (derived from the reaction of 5-Chloroimidazo[1,2-a]pyrimidine with appropriate nucleophiles) showed selective inhibition of PI5P4Kγ+ without measurable inhibition of PI5P4Kα .

Structural Optimization

Further structural optimization revealed that:

  • Maintaining the heterocyclic nitrogen atoms was preferable for enhancing drug-like properties, including lower XlogP values and higher heteroatom counts.

  • Addition of a methyl group at the 6-position of the thienylpyrimidine core was beneficial for activity, LLE, and LE.

  • N-methyl pyrazolopyrimidine derivatives also showed good LE and LLE profiles .

These findings underscore the importance of 5-Chloroimidazo[1,2-a]pyrimidine as a versatile starting material for medicinal chemistry exploration.

Analytical Characterization

Proper characterization of 5-Chloroimidazo[1,2-a]pyrimidine is essential for confirming its identity and purity before use in synthetic procedures.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of 5-Chloroimidazo[1,2-a]pyrimidine. The proton NMR spectrum (400 MHz, CDCl₃ with 5% CD₃OD) exhibits four characteristic signals:

  • δ 8.44 (dd, J = 6.8, 0.8 Hz, 1H)

  • δ 7.70 (d, J = 0.8 Hz, 1H)

  • δ 7.57 (bs, 1H)

  • δ 6.92 (dd, J = 6.8, 0.8 Hz, 1H)

These signals correspond to the aromatic protons of the imidazo[1,2-a]pyrimidine ring system and provide a diagnostic fingerprint for the compound.

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